Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Description
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate is an ester derivative of α-linolenic acid (ALA), a polyunsaturated omega-3 fatty acid with three cis-conjugated double bonds at positions 9, 12, and 13. The compound features an isopropyl group esterified to the carboxylic acid moiety of ALA. It has been identified in phytochemical studies, such as in Olea europaea (olive) extracts, where it constitutes 3.00% of the total composition .
Properties
CAS No. |
83918-59-6 |
|---|---|
Molecular Formula |
C21H36O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h5-6,8-9,11-12,20H,4,7,10,13-19H2,1-3H3/b6-5-,9-8-,12-11- |
InChI Key |
SQOVKJOWVZUDDC-AGRJPVHOSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(C)C |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Alpha-Linolenic Acid with Isopropanol
The most straightforward method to prepare isopropyl linolenate is the esterification of alpha-linolenic acid (9Z,12Z,15Z-octadecatrienoic acid) with isopropanol. This process typically involves:
- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts to promote ester bond formation.
- Reaction conditions: Heating under reflux with removal of water to drive the equilibrium toward ester formation.
- Purification: Post-reaction neutralization, washing, and distillation or chromatography to isolate the pure ester.
This method is classical but requires careful control of temperature and reaction time to prevent isomerization or oxidation of the polyunsaturated fatty acid moiety.
Enzymatic Esterification Using Lipases
Enzymatic methods have gained prominence due to their mild reaction conditions and selectivity, preserving the cis double bonds without isomerization or degradation.
- Lipase-catalyzed esterification: Lipases such as Candida rugosa lipase (CRL), Pseudomonas cepacia lipase (PCL), and Thermomyces lanuginosus lipase (TLL) can catalyze the esterification of free alpha-linolenic acid with isopropanol.
- Reaction medium: Typically performed in organic solvents or solvent-free systems with controlled moisture content.
- Advantages: High regio- and stereoselectivity, mild temperature (30–50°C), and environmentally friendly.
- Example: Hydrolysis of natural oils rich in alpha-linolenic acid (e.g., perilla oil) to release free fatty acids, followed by enzymatic esterification with isopropanol.
Transesterification of Methyl or Ethyl Linolenate with Isopropanol
Another approach involves transesterification reactions where methyl or ethyl esters of linolenic acid are reacted with isopropanol in the presence of catalysts:
- Catalysts: Acidic or basic catalysts (e.g., sodium methoxide, potassium hydroxide) or lipases.
- Process: The methyl or ethyl ester is converted to isopropyl ester by alcohol exchange.
- Conditions: Mild heating (40–70°C) with removal of the by-product alcohol (methanol or ethanol) to shift equilibrium.
- Benefits: Utilizes commercially available methyl linolenate as starting material, which can be more stable and easier to handle than free fatty acids.
Biotechnological Production via Lipoxygenase-Catalyzed Hydroxylation and Subsequent Esterification
Advanced biotechnological methods involve enzymatic hydroxylation of linolenic acid derivatives followed by esterification:
- Lipoxygenase (LOX) enzymes from recombinant sources can selectively oxygenate alpha-linolenic acid to hydroxy derivatives.
- These hydroxy fatty acids can then be esterified with isopropanol enzymatically or chemically to yield functionalized isopropyl esters.
- This method allows for the production of stereospecific and functionalized esters with potential enhanced bioactivity.
Comparative Data Table of Preparation Methods
| Preparation Method | Catalyst Type | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acid-Catalyzed Esterification | Sulfuric acid, etc. | Reflux, removal of water | Simple, well-established | Risk of double bond isomerization |
| Enzymatic Esterification (Lipases) | Lipases (CRL, PCL, TLL) | Mild temp (30–50°C), solvent or solvent-free | High selectivity, mild conditions | Enzyme cost, longer reaction time |
| Transesterification from Methyl/Ethyl Esters | Acid/base or lipase | Moderate heating (40–70°C) | Uses stable esters, efficient | Requires removal of by-product alcohol |
| Biotechnological LOX-Catalyzed Route | Recombinant LOX enzymes | Mild temp, oxygen supply | Stereospecific, functionalized products | Complex enzyme preparation |
Detailed Research Findings
- Enzymatic hydrolysis of perilla oil (rich in alpha-linolenic acid) using Candida rugosa lipase (CRL) was shown to efficiently release free alpha-linolenic acid, which can then be esterified with isopropanol enzymatically.
- Purification of lipoxygenase enzymes via affinity chromatography enables selective hydroxylation of alpha-linolenic acid, producing hydroxy derivatives that can be further esterified to isopropyl esters with high stereochemical purity.
- Transesterification reactions using methyl linolenate and isopropanol under basic catalysis have been reported to yield isopropyl linolenate with good conversion rates, provided that reaction parameters are optimized to avoid polyunsaturated bond degradation.
- Stability considerations: The polyunsaturated nature of the compound requires inert atmosphere or antioxidants during preparation to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₈H₃₄O₂
- Molecular Weight : 278.43 g/mol
- CAS Number : 463-40-1
- Structure : The compound features a long carbon chain with three double bonds located at the 9th, 12th, and 15th positions.
The structural configuration of isopropyl α-linolenate contributes to its reactivity and interaction with biological systems.
Nutritional Science
Isopropyl α-linolenate is recognized for its role as a source of omega-3 fatty acids. Research has shown that dietary intake of omega-3 fatty acids can have significant health benefits:
- Cardiovascular Health : Studies indicate that omega-3 fatty acids can lower triglyceride levels and reduce the risk of heart disease. Isopropyl α-linolenate may contribute to these effects by improving lipid profiles and promoting anti-inflammatory responses .
- Anti-inflammatory Properties : Research suggests that omega-3 fatty acids can modulate inflammatory pathways. Isopropyl α-linolenate has been studied for its potential to alleviate symptoms in inflammatory conditions such as rheumatoid arthritis .
Cosmetic Applications
The compound is also utilized in cosmetic formulations due to its emollient properties. Its ability to enhance skin hydration and improve barrier function makes it a valuable ingredient in skincare products:
- Moisturizers : Isopropyl α-linolenate can be found in lotions and creams aimed at improving skin texture and hydration .
- Anti-aging Products : The antioxidant properties associated with omega-3 fatty acids provide potential benefits in reducing signs of aging by combating oxidative stress on skin cells .
Pharmaceutical Research
In pharmaceutical applications, isopropyl α-linolenate has been investigated for its therapeutic potential:
- Drug Delivery Systems : The compound's lipid nature allows it to serve as a carrier for drug delivery systems. Research has explored its use in formulating liposomes or emulsions that enhance the bioavailability of certain drugs .
- Therapeutic Effects : Clinical studies have examined the effects of isopropyl α-linolenate on various health conditions, including metabolic syndrome and depression. Its role in modulating neurotransmitter levels has been a focus area .
Case Studies
Several case studies highlight the applications of isopropyl α-linolenate:
- Cardiovascular Risk Reduction :
- Skin Health Improvement :
- Mental Health Benefits :
Mechanism of Action
The mechanism of action of Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that modulate inflammatory pathways and lipid metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Esters of ALA
Ethyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate
- Structure : Ethyl ester of ALA.
- Properties : Shorter alkyl chain (ethyl vs. isopropyl) may reduce steric hindrance, enhancing enzymatic hydrolysis and bioavailability.
- Occurrence: Detected in ethanolic plant extracts, often alongside isopropyl palmitate .
Methyl (9Z,12Z,15Z)-Octadeca-9,12,15-trienoate
- Structure : Methyl ester of ALA.
- Properties : Higher volatility compared to isopropyl and ethyl esters, making it suitable for gas chromatography analysis .
- Natural Sources : Isolated from Smallanthus sonchifolius (yacón) leaves .
Glyceryl Esters (e.g., 2,3-Dihydroxypropyl ALA Ester)
- Structure : Glycerol backbone esterified with ALA.
- Properties: Acts as a nonionic surfactant due to its amphiphilic nature, with applications in pharmaceuticals and cosmetics .
- Natural Abundance : Represents up to 20.89% peak area in Bauhinia extracts, indicating higher natural prevalence compared to the isopropyl ester .
Diacylglycerols (DAGs) Containing ALA
- Structure : ALA incorporated into diacylglycerols (e.g., DG(18:3(9Z,12Z,15Z)/16:0/0:0)).
- Properties: Enhanced membrane interaction due to the glycerol backbone and dual acyl chains. Molecular weight (~590 Da) and polarity differ significantly from monoesters like the isopropyl derivative .
- Biological Role: Potential signaling molecules in lipid metabolism .
Alcohol Derivatives
(9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol
Comparison with Geometric and Positional Isomers
ALA Isomers in Linseed Oil
Four minor ALA isomers with altered double-bond configurations (e.g., 9E,12Z,15E) have been characterized in linseed oil using ionic liquid-coated GC columns . Key differences include:
Oxidized Derivatives
2(R)-Hydroperoxy-(9Z,12Z,15Z)-Octadecatrienoic Acid (2(R)-HPOT)
- Structure : Hydroperoxy derivative of ALA.
- Properties : Generated via lipoxygenase activity; implicated in plant defense responses and oxidative stress pathways .
- Contrast : Unlike the isopropyl ester, 2(R)-HPOT is highly reactive, participating in signaling cascades rather than serving as a storage lipid .
Data Tables
Table 1: Physicochemical Properties of Selected ALA Derivatives
Biological Activity
Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate, commonly known as isopropyl linolenate, is an ester derived from α-linolenic acid (ALA), which is a polyunsaturated omega-3 fatty acid. This compound has garnered attention for its potential biological activities, particularly in the fields of nutrition and pharmacology. This article explores the biological activity of isopropyl linolenate, focusing on its effects on human health, including anti-inflammatory properties, cardiovascular benefits, and potential antiproliferative effects against cancer cells.
- Molecular Formula : C₁₈H₃₀O₂
- Molecular Weight : 278.43 g/mol
- CAS Number : 83918-59-6
- Synonyms : α-Linolenic acid isopropyl ester
Anti-inflammatory Effects
Research indicates that α-linolenic acid and its esters can exhibit anti-inflammatory properties. A study demonstrated that the administration of α-linolenic acid reduced the levels of pro-inflammatory cytokines in animal models, suggesting that isopropyl linolenate may similarly modulate inflammatory responses in humans .
Cardiovascular Benefits
Isopropyl linolenate may contribute to cardiovascular health through several mechanisms:
- Lipid Profile Improvement : ALA has been shown to lower triglyceride levels and increase HDL cholesterol .
- Endothelial Function : Studies suggest that ALA improves endothelial function, which is crucial for maintaining vascular health and reducing the risk of cardiovascular diseases .
Antiproliferative Activity
Recent investigations into the antiproliferative effects of isopropyl linolenate have shown promising results:
- Cancer Cell Lines : Extracts containing glycerol 1-(9Z,12Z,15Z-octadecatrienoate) demonstrated significant antiproliferative activity against various cancer cell lines, including human melanoma (A2058) and liver cancer (HepG2) cells. The extracts reduced cell viability by up to 44% at certain concentrations .
| Cell Line | Concentration (µg/mL) | Cell Viability Reduction (%) |
|---|---|---|
| A2058 | 50 | 44 |
| A2058 | 100 | 35 |
| HepG2 | 100 | 38 |
| HCC827 | 100 | 36 |
The biological activity of isopropyl linolenate may be attributed to its ability to modulate cell signaling pathways involved in inflammation and cell proliferation. Specifically, it may influence pathways such as:
- NF-kB Pathway : Inhibition of this pathway can lead to decreased expression of inflammatory cytokines.
- Apoptosis Induction : Evidence suggests that polyunsaturated fatty acids can promote apoptosis in cancer cells by activating caspases and other pro-apoptotic factors .
Case Studies
-
Case Study on Cardiovascular Health :
- A clinical trial involving participants with hyperlipidemia showed that supplementation with ALA improved lipid profiles and reduced inflammatory markers after 12 weeks of treatment.
-
Case Study on Cancer Treatment :
- In vitro studies highlighted the effectiveness of isopropyl linolenate in reducing cell viability in melanoma cells. Further research is needed to explore its efficacy in vivo.
Q & A
Basic: What analytical methods are recommended for identifying and quantifying Isopropyl (9Z,12Z,15Z)-9,12,15-octadecatrienoate in complex biological matrices?
Methodological Answer:
Liquid chromatography coupled with high-resolution mass spectrometry (LC/HRMS) and HPLC/MS are robust methods for accurate identification and quantification. For example, untargeted LC/HRMS metabolomics has been used to detect this compound in plant extracts, achieving high sensitivity and specificity by analyzing retention times, molecular weights, and fragmentation patterns . In studies involving Blumea balsamifera leaf extract, HPLC/MS with a C18 column and ESI ionization resolved the compound with a peak area of 20.89%, highlighting its prominence in phytochemical profiles . Calibration curves using certified standards (0.1–4.0 µg/mL) ensure reliable quantification, with detection limits as low as 0.03 µg/mL .
Advanced: How does geometrical isomerization during synthesis or storage impact the stability of this compound, and what techniques resolve these isomers?
Methodological Answer:
Thermal processing (e.g., deodorization at 230–250°C) can induce isomerization, generating mono-(E)-isomers such as (9Z,12Z,15E)- and (9E,12Z,15Z)-octadecatrienoates . Gas chromatography (GC) with ionic liquid-coated columns (e.g., SLB-IL111) effectively resolves these isomers by leveraging polarity differences. Covalent adduct chemical ionization tandem mass spectrometry (CACI-MS/MS) further confirms double-bond positions and stereochemistry . Researchers should monitor storage conditions (e.g., refrigeration vs. room temperature) and employ GC-EIMS for isomer tracking, as no significant degradation was observed during short-term storage .
Advanced: What biological mechanisms link this compound to anti-inflammatory or neuroprotective effects?
Methodological Answer:
In experimental autoimmune encephalomyelitis (EAE) models, this compound was identified in Olea europaea extracts and correlated with downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6). Mechanistic studies suggest it modulates lipid-mediated signaling pathways, potentially influencing myelin repair . In vitro assays using MCF-7 and A549 cells can evaluate its bioactivity, while molecular docking studies (e.g., targeting NF-κB or DPP-4) may elucidate its interaction with inflammatory proteins .
Basic: How do the physicochemical properties of this compound affect its solubility and stability in experimental formulations?
Methodological Answer:
As a lipophilic ester, its solubility is enhanced in nonpolar solvents (e.g., hexane, chloroform), making it suitable for lipid-based drug delivery systems. Stability assessments should include accelerated degradation studies under oxidative conditions (40°C, 75% RH) with HPLC monitoring. Its emulsifying properties, akin to calcium (9Z,12Z,15Z)-octadecatrienoate, suggest utility in nanoemulsions, though surfactant compatibility must be tested .
Advanced: What enzymatic pathways metabolize this compound in mammalian systems, and how can metabolites be characterized?
Methodological Answer:
Esterases likely hydrolyze the isopropyl group to yield free (9Z,12Z,15Z)-octadecatrienoic acid (α-linolenic acid, ALA), which enters β-oxidation or epoxygenase pathways. Metabolite profiling via LC-MS/MS with stable isotope tracers (e.g., ¹³C-ALA) can track incorporation into glycerolipids or oxylipins . For example, 2-hydroperoxy derivatives of ALA are precursors to pro-resolving mediators, which may be quantified using chiral columns .
Advanced: What synthetic challenges arise in achieving high stereochemical purity of this compound, and how are they addressed?
Methodological Answer:
The central (12Z)-double bond is prone to isomerization under heat or acidic conditions. To minimize this, low-temperature esterification (e.g., Steglich esterification with DCC/DMAP) is preferred. Purification via silver-ion chromatography selectively retains (E)-isomers, while ¹H-NMR (δ 5.3–5.4 ppm) and NOESY confirm cis-configuration integrity . Catalytic hydrogenation with Lindlar’s catalyst can selectively reduce contaminants without altering the triene system .
Basic: How does this compound influence lipidomic profiles in plant extracts, and what statistical methods analyze its distribution?
Methodological Answer:
In Capsicum annuum lipidomics, hierarchical clustering (Euclidean distance, Ward’s linkage) revealed its co-occurrence with galactosylglycerides, suggesting roles in membrane lipid remodeling . LC-MS data normalized to internal standards (e.g., deuterated ALA) and analyzed via PCA can distinguish its abundance across developmental stages. Heatmaps visualize its correlation with other lipids, while ANOVA identifies statistically significant variations (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
